AChE/MAO-B-IN-5
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Overview
Description
AChE/MAO-B-IN-5 is a dual inhibitor of acetylcholinesterase and monoamine oxidase B. These enzymes are crucial in the pathophysiology of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter involved in learning and memory, while monoamine oxidase B is involved in the oxidative deamination of monoamine neurotransmitters like dopamine. Inhibiting these enzymes can help increase the levels of these neurotransmitters in the brain, potentially alleviating symptoms of these diseases .
Preparation Methods
The synthesis of AChE/MAO-B-IN-5 involves several steps. One common method is the “click” chemistry approach, which involves the rapid synthesis of functionalized pyridoxines. This method has been shown to produce compounds with good inhibitory activities against both acetylcholinesterase and monoamine oxidase B . Another method involves the use of ellagic acid derivatives isolated from Castanopsis cuspidata var. sieboldii, which have shown effective inhibition of both enzymes . Industrial production methods typically involve large-scale synthesis using these or similar routes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
AChE/MAO-B-IN-5 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenated compounds for substitution reactions. The major products formed from these reactions depend on the specific conditions used, but typically include various oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
AChE/MAO-B-IN-5 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved efficacy and selectivity. In biology, it is used to study the role of acetylcholinesterase and monoamine oxidase B in neurotransmission and neurodegenerative diseases. In medicine, it is being investigated as a potential therapeutic agent for the treatment of Alzheimer’s disease and Parkinson’s disease. In industry, it is used in the development of new drugs and in the production of various chemical intermediates .
Mechanism of Action
The mechanism of action of AChE/MAO-B-IN-5 involves the inhibition of acetylcholinesterase and monoamine oxidase B. By binding to the active sites of these enzymes, the compound prevents the breakdown of acetylcholine and dopamine, leading to increased levels of these neurotransmitters in the brain. This can help alleviate symptoms of neurodegenerative diseases by improving neurotransmission and reducing oxidative stress .
Comparison with Similar Compounds
AChE/MAO-B-IN-5 is unique among dual inhibitors of acetylcholinesterase and monoamine oxidase B due to its balanced inhibitory activity against both enzymes. Similar compounds include donepezil, rivastigmine, and galantamine, which are primarily acetylcholinesterase inhibitors, and selegiline and rasagiline, which are primarily monoamine oxidase B inhibitors. these compounds do not have the same balanced dual inhibitory activity as this compound, making it a promising candidate for the treatment of neurodegenerative diseases .
Properties
Molecular Formula |
C24H32N6OS |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-pyridin-2-ylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C24H32N6OS/c1-16(29-6-8-30(9-7-29)20-4-2-3-5-25-20)21(31)26-23-28-27-22(32-23)24-13-17-10-18(14-24)12-19(11-17)15-24/h2-5,16-19H,6-15H2,1H3,(H,26,28,31) |
InChI Key |
UJAVTHICBQHCKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)N5CCN(CC5)C6=CC=CC=N6 |
Origin of Product |
United States |
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